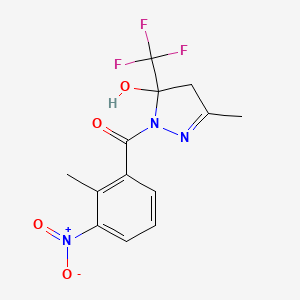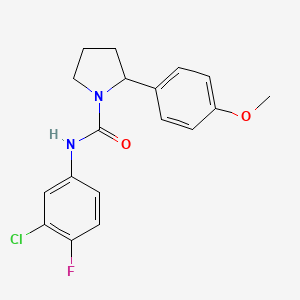![molecular formula C24H29N5O B6034032 (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as Quinpirole and belongs to the class of dopamine receptor agonists. The compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
作用机制
Quinpirole exerts its effects by binding to and activating the dopamine D2 receptor. This receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. Activation of the receptor leads to a decrease in cAMP levels, which ultimately results in a decrease in neuronal excitability. In Parkinson's disease, activation of the dopamine D2 receptor leads to an increase in dopamine release, which improves motor symptoms. In schizophrenia, activation of the dopamine D2 receptor may contribute to the positive symptoms of the disease. In drug addiction, activation of the dopamine D2 receptor may decrease drug-seeking behavior by reducing the rewarding effects of drugs.
Biochemical and Physiological Effects:
Quinpirole has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the region of the brain that is most affected in Parkinson's disease. It has also been shown to decrease glutamate release in the prefrontal cortex, which may contribute to its antipsychotic effects in schizophrenia. In drug addiction, Quinpirole has been shown to decrease dopamine release in the nucleus accumbens, which is the region of the brain that is involved in reward processing.
实验室实验的优点和局限性
Quinpirole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in animal models of neurological disorders. It has a high affinity for the dopamine D2 receptor, which makes it a potent agonist. However, there are also some limitations to its use. Quinpirole has a relatively short half-life, which may limit its usefulness in long-term studies. It also has some off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on Quinpirole. One area of interest is the development of more selective dopamine D2 receptor agonists that may have fewer off-target effects. Another area of interest is the use of Quinpirole in combination with other drugs for the treatment of neurological disorders. For example, Quinpirole has been shown to enhance the effects of levodopa in Parkinson's disease. Finally, there is interest in the use of Quinpirole as a tool to study the role of dopamine in other neurological disorders, such as depression and anxiety.
合成方法
The synthesis of Quinpirole involves a multi-step process that includes the reaction of 8-chloro-1-octanol with 8-hydroxyquinoline to form 8-(8-quinolinylmethyl)octanol. This intermediate is then reacted with piperidine and 2-pyridinecarboxaldehyde to form (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol. The yield of this reaction is typically around 50%, and the compound is obtained in its pure form through recrystallization.
科学研究应用
Quinpirole has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent agonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons leads to a decrease in dopamine levels, resulting in motor symptoms such as tremors, rigidity, and bradykinesia. Quinpirole has been shown to improve these symptoms by activating the dopamine D2 receptor and increasing dopamine release.
In schizophrenia, Quinpirole has been used as a tool to study the role of dopamine in the pathophysiology of the disease. Studies have shown that patients with schizophrenia have an increased sensitivity to dopamine agonists, which may contribute to the positive symptoms of the disease such as hallucinations and delusions. Quinpirole has been used in animal models to mimic this effect and study the underlying mechanisms.
Quinpirole has also been studied for its potential use in the treatment of drug addiction. It has been shown to decrease drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance abuse disorders.
属性
IUPAC Name |
(3R,4R)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(quinolin-8-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-22-18-27(17-20-6-3-5-19-7-4-11-26-24(19)20)12-9-21(22)28-13-15-29(16-14-28)23-8-1-2-10-25-23/h1-8,10-11,21-22,30H,9,12-18H2/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJZIARSKYZFBS-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)
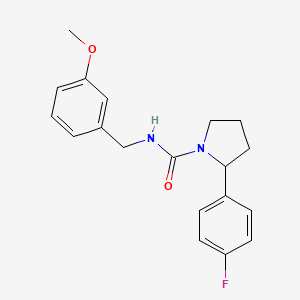
![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)
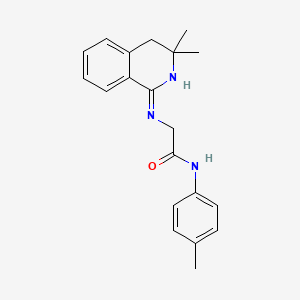
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)
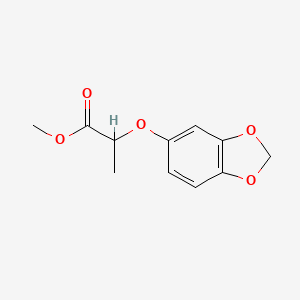
![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
